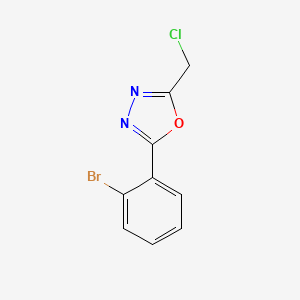

2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole derivatives have been extensively studied due to their potential as antimalarial agents and their unique spectral properties, which make them suitable for various applications in organic electronics.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazide, as demonstrated in the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives . The reaction conditions play a significant role in the synthesis, with a notable yield of 78.9% achieved under optimized conditions. Additionally, the Suzuki cross-coupling reaction has been employed to create symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole, using various boronic acids and palladium catalysis under phase transfer conditions .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1HNMR), providing detailed insights into their chemical composition and structure . The presence of different aryl groups attached to the oxadiazole core influences the molecular structure and, consequently, the compound's properties.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is highlighted by their ability to undergo further functionalization. For instance, chlorination of certain derivatives leads to the formation of trichloromethyl-substituted oxadiazoles with enhanced antimalarial activity . The synthesis process often involves intermediate steps, such as the formation of 1-benzoyl-2-(trichloroacetyl)hydrazines, which are then cyclized to yield the desired oxadiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely linked to their molecular structure. These compounds exhibit maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . Their electrochemical properties have also been studied, revealing their potential in electronic applications . The spectral characteristics, including absorption and emission spectra, are influenced by the nature of the substituents on the oxadiazole ring .

Applications De Recherche Scientifique

- Pharmaceutical Intermediate

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The protodeboronation of these esters is not well developed .

- Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Base-Promoted Decarboxylative Annulation

- Field : Organic Chemistry

- Application : A base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines .

- Methods of Application : This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

- Results or Outcomes : The reaction provides benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMSKBWHIMTWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225258 |

Source

|

| Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

CAS RN |

733044-96-7 |

Source

|

| Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733044-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)